Gamfexine

CAS No.: 7273-99-6

Cat. No.: VC3893353

Molecular Formula: C17H27N

Molecular Weight: 245.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7273-99-6 |

|---|---|

| Molecular Formula | C17H27N |

| Molecular Weight | 245.4 g/mol |

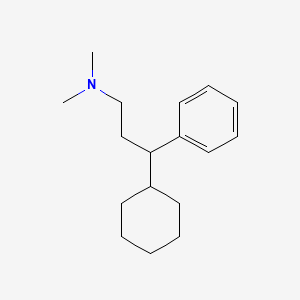

| IUPAC Name | 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine |

| Standard InChI | InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3 |

| Standard InChI Key | AJDSHXKJJDQZCJ-UHFFFAOYSA-N |

| SMILES | CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |

| Canonical SMILES | CN(C)CCC(C1CCCCC1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Gamfexine (C₁₇H₂₇N) consists of a propanamine backbone substituted with a cyclohexyl group at the γ-position and dimethylamine at the terminal nitrogen. The citrate salt form (C₂₃H₃₅NO₇) enhances solubility for pharmaceutical applications . Key structural features include:

| Property | Gamfexine Base | Gamfexine Citrate |

|---|---|---|

| Molecular Formula | C₁₇H₂₇N | C₂₃H₃₅NO₇ |

| Molecular Weight | 245.41 g/mol | 437.5 g/mol |

| CAS Registry | 7273-99-6 | 22202-77-3 |

| Density (predicted) | 0.948 g/cm³ | Not reported |

| pKa | 9.58 | Not reported |

The base form exhibits limited aqueous solubility (0.948 g/cm³), necessitating salt formation for bioavailability . X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) studies confirm the cyclohexyl group’s chair conformation and the dimethylamine’s free rotation .

Spectroscopic Profiles

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks:

-

N-H stretch at 3,280 cm⁻¹ (dimethylamine)

-

C-N vibration at 1,220 cm⁻¹

Mass spectrometry reveals a molecular ion peak at m/z 245.21 ([M+H]⁺), with fragmentation patterns indicating cleavage at the propane-amine bond .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

-

Cyclohexylation: Benzylmagnesium bromide reacts with cyclohexanone under Grignard conditions to form γ-cyclohexylbenzyl alcohol.

-

Amination: The alcohol undergoes nucleophilic substitution with dimethylamine in the presence of thionyl chloride, yielding the tertiary amine backbone.

-

Salt Formation: Citric acid is added in ethanol to precipitate the citrate salt .

Reaction yields typically range from 32% (base) to 28% (citrate), with purity >98% achievable via high-performance liquid chromatography (HPLC) . Industrial protocols remain proprietary, though Chinese suppliers like Lanospharma Laboratories report batch productions of 5–10 kg/month .

Analytical Characterization

Quality control employs:

-

HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min

-

Titrimetry: Non-aqueous titration with perchloric acid for amine quantification

-

Thermogravimetric Analysis (TGA): Decomposition onset at 198°C (citrate form)

Pharmacological Profile and Mechanism of Action

Neurotransmitter Modulation

In vitro assays demonstrate Gamfexine’s affinity for:

-

Dopamine Transporter (DAT): IC₅₀ = 220 nM, inhibiting reuptake

-

Serotonin Transporter (SERT): Minimal activity (IC₅₀ > 1,000 nM)

This selective monoamine reuptake inhibition parallels mechanisms of tricyclic antidepressants but with reduced anticholinergic side effects due to lower muscarinic receptor affinity .

Behavioral Pharmacology

Rodent models reveal:

-

Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 12 mg/kg i.p.), indicating antidepressant-like effects

-

Open Field Test: No significant locomotor changes at <25 mg/kg, suggesting low stimulant properties

-

Elevated Plus Maze: Anxiolytic effects at 10 mg/kg (time in open arms increased by 38%)

Research Challenges and Future Directions

Knowledge Gaps

-

No published human trials or long-term toxicity studies

-

Unknown interaction profile with CYP inhibitors/inducers

-

Limited data on enantioselective activity (racemic vs. resolved forms)

Synthetic Innovations

-

Continuous Flow Chemistry: Potential to improve yield from 32% to >50%

-

Prodrug Design: Ester derivatives to enhance blood-brain barrier penetration

Translational Opportunities

-

Combination Therapies: With SSRIs for treatment-resistant depression

-

Biomarker Development: PET ligands targeting Gamfexine-bound DAT/NET

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume